1,7-Octadiyne

説明

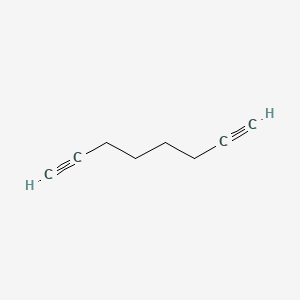

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octa-1,7-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJWVLXZNRKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061233 | |

| Record name | 1,7-Octadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-84-1 | |

| Record name | 1,7-Octadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Octadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Octadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Octadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Octadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octa-1,7-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-OCTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2DJ8KFZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Octadiyne: Properties, Reactions, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Octadiyne (CAS No. 871-84-1) is a linear, terminal alkyne that serves as a versatile building block in organic synthesis and materials science.[1] Its bifunctional nature, with reactive alkyne groups at both ends of a flexible four-carbon spacer, makes it a valuable precursor for the synthesis of a wide range of acyclic and cyclic compounds. For drug development professionals, its utility lies not in any inherent biological activity, but in its application as a linker in bioconjugation and as a monomer in the creation of novel polymers for drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its current and potential applications in fields relevant to pharmaceutical research.

Physical and Chemical Properties

This compound is a colorless to faintly yellow liquid at room temperature.[2] It is characterized by the presence of two terminal triple bonds, which are the primary sites of its chemical reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [3] |

| Molecular Weight | 106.17 g/mol | [4] |

| CAS Number | 871-84-1 | [4] |

| Appearance | Clear colorless to faintly yellow liquid | [2] |

| Boiling Point | 135-136 °C | [4] |

| Melting Point | 27 °C (estimate) | [2] |

| Density | 0.8 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.446 | [4] |

| Vapor Pressure | 9.4 ± 0.1 mmHg at 25°C | [1] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [2][5] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [4] |

Chemical Properties

The chemical reactivity of this compound is dominated by its terminal alkyne functional groups. These groups can undergo a variety of reactions, including deprotonation followed by nucleophilic attack, metal-catalyzed cross-coupling reactions, and cycloadditions.

Key Chemical Reactions:

-

Cyclopolymerization: In the presence of catalysts such as Grubbs' catalyst, this compound can undergo cyclopolymerization to form conjugated polymers with six-membered rings in the polymer backbone.[5][6] This reaction is of interest for the development of novel electronic and optical materials.

-

Sonogashira Coupling: As a terminal alkyne, this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

-

"Click Chemistry": The terminal alkyne groups of this compound make it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10] This highly efficient and specific reaction is widely used in bioconjugation to link molecules together.

-

Formation of Metal Complexes: this compound reacts with various metal precursors to form organometallic complexes. For instance, it participates in the formation of uranium(IV) vinyl complexes.[4]

Experimental Protocols

Synthesis of this compound

General Procedure for Synthesis from 1,8-Dichlorooctane (Illustrative):

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a strong base such as sodium amide (NaNH₂) in an inert solvent like liquid ammonia (B1221849) or a high-boiling ether (e.g., mineral oil).

-

Addition of Dihalide: 1,8-Dichlorooctane is dissolved in a suitable inert solvent and added dropwise to the stirred suspension of the base at an appropriate temperature.

-

Reaction: The reaction mixture is heated to reflux for several hours to effect the double dehydrohalogenation.

-

Workup: After cooling, the reaction is carefully quenched with water or an ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Purification of this compound

Fractional distillation is the recommended method for purifying this compound.[11]

Procedure for Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The apparatus is heated gently.

-

Fraction Collection: The fraction that distills at the boiling point of this compound (135-136 °C) is collected.[4] It is important to monitor the temperature at the head of the column to ensure proper separation from impurities with different boiling points.

Applications in Drug Development and Research

While this compound does not have direct therapeutic applications, its chemical properties make it a valuable tool for researchers in drug development, particularly in the areas of bioconjugation and the synthesis of drug delivery vehicles.

Bioconjugation via Click Chemistry

The terminal alkyne functionalities of this compound allow it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[9][10] This "click" reaction is a highly efficient and bioorthogonal method for covalently linking two molecules. In the context of drug development, this compound can be used as a bifunctional linker to conjugate a drug molecule to a targeting moiety (e.g., an antibody, peptide, or nanoparticle) or to a solubility-enhancing group.

Polymer Synthesis for Drug Delivery

This compound can be polymerized to create novel materials with potential applications in drug delivery.[5][6] For example, cyclopolymerization using Grubbs' catalyst can produce conjugated polymers. These polymers can be further functionalized to encapsulate or be conjugated with therapeutic agents, potentially leading to controlled-release drug delivery systems.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the public domain regarding the direct biological activity of this compound or its direct interaction with specific signaling pathways. Its relevance to researchers in drug development is primarily as a synthetic tool rather than a bioactive molecule. Future research may explore the biological properties of polymers and conjugates derived from this compound.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential for applications in research and development, particularly in fields related to drug delivery and bioconjugation. Its well-defined physical and chemical properties, coupled with its reactivity in powerful synthetic transformations like click chemistry and cyclopolymerization, make it an attractive tool for the creation of complex molecular architectures and functional materials. While direct biological activity has not been reported, its utility as a linker and a monomer provides a platform for the development of innovative solutions for the targeted delivery and controlled release of therapeutic agents. Further research into the biocompatibility and in vivo behavior of materials derived from this compound will be crucial in fully realizing its potential in the pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembam.com [chembam.com]

- 3. This compound | C8H10 | CID 70099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Controlled cyclopolymerisation of this compound derivatives using Grubbs catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wmocollege.ac.in [wmocollege.ac.in]

- 11. Purification [chem.rochester.edu]

Synthesis and Purification of 1,7-Octadiyne: A Technical Guide

Introduction

1,7-Octadiyne is a linear, terminal alkyne, a valuable and versatile building block in organic synthesis. Its two terminal alkyne functionalities allow it to participate in a wide range of chemical transformations, including cycloaddition reactions, polymerizations, and cross-coupling reactions.[1][2] This makes it a key intermediate in the synthesis of more complex molecules, such as macrocycles, conjugated polymers, and functionalized materials. This guide provides a comprehensive overview of a common laboratory-scale synthesis method, purification protocol, and characterization data for this compound, intended for researchers and professionals in chemistry and drug development.

Synthesis of this compound

The most common and reliable method for synthesizing this compound is through the alkylation of acetylide anions with a suitable electrophile.[3][4] This method involves a double alkylation of acetylene (B1199291) with a 1,4-dihalobutane, typically 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, in the presence of a strong base such as sodium amide in liquid ammonia (B1221849). The primary halide is crucial to ensure the reaction proceeds via substitution, as secondary and tertiary halides would lead to elimination byproducts.[3][4]

Reaction Parameters

The following table summarizes the key reactants and conditions for the synthesis of this compound.

| Parameter | Value/Reagent | Purpose |

| Starting Material | Acetylene (gas) | Source of the alkyne backbone |

| Alkylating Agent | 1,4-Dichlorobutane | Provides the four-carbon chain |

| Base | Sodium Amide (NaNH₂) | Deprotonates acetylene to form the nucleophilic acetylide anion |

| Solvent | Liquid Ammonia (NH₃) | Provides a low-temperature reaction medium and dissolves reactants |

| Temperature | -78 °C to -33 °C | Maintains ammonia as a liquid and controls reaction rate |

| Quenching Agent | Ammonium (B1175870) Chloride (sat. aq. solution) | Neutralizes excess sodium amide and protonates any remaining acetylide |

Experimental Protocol: Synthesis via Acetylide Alkylation

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a dropping funnel

-

Mechanical stirrer

-

Low-temperature thermometer

-

Source of dry acetylene gas

-

Source of anhydrous liquid ammonia

-

1,4-Dichlorobutane

-

Sodium amide (NaNH₂)

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Deionized water

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried. Charge the flask with sodium amide.

-

Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask while stirring until the sodium amide is fully submerged.

-

Formation of Sodium Acetylide: Bubble dry acetylene gas through the stirred ammonia solution. The formation of a white precipitate (sodium acetylide) will be observed. Continue bubbling acetylene to ensure the formation of the disodium (B8443419) acetylide.

-

Alkylation: Slowly add a solution of 1,4-dichlorobutane in diethyl ether to the reaction mixture via the dropping funnel over a period of 2-3 hours. Maintain the temperature below -40 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -40 °C for an additional 3 hours. Then, remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the residue. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product is typically purified by vacuum distillation to separate the this compound from unreacted starting materials and higher-boiling byproducts.[5][6] Given its atmospheric boiling point of 135-136 °C, distillation under reduced pressure is recommended to prevent potential thermal decomposition.[7]

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Heating mantle with a stirrer

-

Vacuum pump with a pressure gauge

-

Cold trap

-

Receiving flask

Procedure:

-

Setup: Assemble the short-path distillation apparatus and connect it to a vacuum pump via a cold trap. Ensure all connections are well-sealed.

-

Transfer of Crude Product: Transfer the crude this compound to the distillation flask along with a magnetic stir bar.

-

Evacuation: Slowly evacuate the system to the desired pressure (e.g., 20-40 mmHg). Some bubbling from dissolved volatiles may occur.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[5]

-

Completion: Once the product has been collected, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Triplet of Triplets | 4H | -CH ₂-C≡CH |

| ~1.95 | Triplet | 2H | ≡C-H |

| ~1.6 | Quintet | 4H | -CH₂-CH ₂-CH₂- |

Note: Data is based on typical values for terminal alkynes and similar structures.

Table 2: ¹³C NMR Spectroscopic Data [7]

| Chemical Shift (δ) ppm | Assignment |

| ~84.5 | C ≡CH |

| ~68.3 | C≡C H |

| ~28.0 | -CH₂-C H₂-CH₂- |

| ~18.2 | -C H₂-C≡CH |

Table 3: Key IR Absorption Bands [8]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~2940, ~2860 | Medium | C-H Stretch | Alkane (-CH₂-) |

| ~2120 | Weak, Sharp | C≡C Stretch | Alkyne |

| ~630 | Strong, Broad | ≡C-H Bend | Terminal Alkyne |

Visualizations

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. This compound(871-84-1) IR Spectrum [m.chemicalbook.com]

- 2. 1,7-Octadiene(3710-30-3) 1H NMR spectrum [chemicalbook.com]

- 3. 9.8 Alkylation of Acetylide Anions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

1,7-Octadiyne: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 1,7-octadiyne, a versatile bifunctional alkyne crucial in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the physicochemical properties, molecular structure, and critical applications of this compound, with a focus on its role in Sonogashira couplings, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and polymerization reactions. Detailed experimental protocols for these key applications are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a linear C8 hydrocarbon featuring terminal alkyne functionalities.[1] This structure makes it a highly valuable C8 synthon and a bifunctional chain extension unit in organic synthesis.[1] Its terminal triple bonds exhibit characteristic reactivity, enabling its participation in a wide array of chemical transformations. This guide will explore its fundamental properties and delve into its most significant applications, providing practical guidance for its use in research and development.

Molecular Structure and Identification

The unique reactivity of this compound stems from its molecular structure, which consists of an eight-carbon chain with triple bonds at the 1 and 7 positions.

-

Chemical Formula : C₈H₁₀[2]

-

CAS Number : 871-84-1[2]

-

IUPAC Name : octa-1,7-diyne[3]

-

Linear Formula : HC≡C(CH₂)₄C≡CH

-

SMILES : C#CCCCCC#C

-

InChI Key : DSOJWVLXZNRKCS-UHFFFAOYSA-N[2]

Physicochemical and Safety Data

For ease of reference and to ensure safe handling, the key physicochemical properties and safety information for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 106.17 g/mol | |

| Appearance | Colorless to faintly yellow liquid | |

| Form | Liquid | |

| Density | 0.8 g/mL at 25 °C | |

| Boiling Point | 135-136 °C | |

| Refractive Index | n20/D 1.446 | |

| Storage Temperature | 2-8°C |

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H226, H315, H319, H335 | |

| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |

| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | |

| Flash Point | 23 °C (73.4 °F) - closed cup | |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter |

Key Applications and Experimental Protocols

The presence of two terminal alkyne groups makes this compound a versatile building block in several key synthetic methodologies.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5] this compound can be coupled at one or both of its alkyne terminals, allowing for the synthesis of complex molecular architectures. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This protocol is a representative example for the synthesis of a diaryl-substituted octadiyne.

-

Reagent Preparation : To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (2.2 equivalents), copper(I) iodide (0.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents).

-

Solvent and Base Addition : Add a degassed solvent system, typically a mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N) in a 2:1 ratio.

-

Substrate Addition : To the stirred solution, add this compound (1.0 equivalent) via syringe.

-

Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[6][7] this compound, with its two terminal alkyne groups, is an excellent scaffold for creating bis-triazole linkages, which are valuable in drug discovery, bioconjugation, and materials science.[6][8]

Caption: A typical experimental workflow for a CuAAC reaction.

This protocol describes the reaction of this compound with an azide to form a bis-triazole product.

-

Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 equivalent) and the corresponding azide (e.g., benzyl azide, 2.1 equivalents) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1).

-

Catalyst and Reducing Agent Addition : To the stirred solution, add a freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 equivalents), followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) in water.[9]

-

Reaction Execution : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up : Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure bis-triazole.

Cyclopolymerization

This compound and its derivatives can undergo cyclopolymerization to produce conjugated polymers containing six-membered rings.[10][11] This type of polymerization is often catalyzed by Grubbs or Schrock-type catalysts. The resulting polymers have interesting optical and electronic properties, making them suitable for applications in materials science.

Caption: Schematic representation of this compound cyclopolymerization.

This protocol is based on the living cyclopolymerization of N-containing this compound derivatives and can be adapted for other derivatives.[10]

-

Monomer and Catalyst Preparation : In a glovebox, prepare a stock solution of the this compound monomer in an anhydrous, degassed solvent (e.g., THF or toluene). In a separate vial, prepare a stock solution of a third-generation Grubbs catalyst.

-

Polymerization Initiation : In a reaction vial, add the monomer solution. To this, add the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

-

Reaction Execution : Allow the reaction to proceed at room temperature. The polymerization is typically fast, and the progress can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight and the narrowing of the polydispersity index (PDI).

-

Termination : After the desired time or monomer conversion is reached, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

-

Isolation and Purification : Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to obtain the final product.

Conclusion

This compound is a fundamentally important and highly versatile chemical building block. Its symmetric structure with two terminal alkyne groups provides a platform for a multitude of synthetic transformations, including carbon-carbon bond formations and the construction of complex molecular architectures through click chemistry and polymerization. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively and safely utilize this compound in their synthetic endeavors, from small-molecule synthesis to the development of advanced materials.

References

- 1. This compound | 871-84-1 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H10 | CID 70099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,7-Octadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,7-octadiyne (CAS No. 871-84-1), a linear C8 hydrocarbon featuring terminal alkyne groups. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀, with a molecular weight of 106.17 g/mol .[1] Its symmetrical structure, with two terminal acetylenic groups separated by a four-carbon chain, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key NMR data are summarized below.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Triplet (t) | 4H | Protons on carbons adjacent to the triple bonds (C3-H₂ and C6-H₂) |

| ~1.95 | Triplet (t) | 2H | Acetylenic protons (C1-H and C8-H) |

| ~1.6 | Multiplet (m) | 4H | Protons on the central carbons (C4-H₂ and C5-H₂) |

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Carbon Assignment |

| ~84 | Acetylenic carbons (C1, C2, C7, C8) |

| ~28 | Central methylene (B1212753) carbons (C4, C5) |

| ~18 | Methylene carbons adjacent to the acetylenic groups (C3, C6) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for its terminal alkyne moieties.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2940 | Medium | sp³ C-H stretch |

| ~2860 | Medium | sp³ C-H stretch |

| ~2120 | Weak | C≡C stretch |

| ~1430 | Medium | CH₂ bend |

| ~630 | Strong, Broad | ≡C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 106 | Moderate | Molecular Ion [M]⁺ |

| 91 | High | [M - CH₃]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 78 | High | [C₆H₆]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is conveniently obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent on a capillary column (e.g., a nonpolar DB-5 column) and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions, which are then separated by their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic methods for structural elucidation.

References

The Duality of Reactivity: A Technical Guide to the Terminal Alkynes of 1,7-Octadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Octadiyne, a versatile C8 hydrocarbon featuring terminal alkyne functional groups, presents a rich landscape for chemical transformations. The unique electronic and steric properties of its terminal triple bonds make it a valuable building block in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth exploration of the reactivity of these terminal alkynes, with a focus on cyclopolymerization, cycloaddition reactions, and their applications in the development of novel materials and potential therapeutic agents. Detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Chemical Versatility of this compound

This compound (C₈H₁₀) is a linear alkyne characterized by the presence of two terminal triple bonds separated by a flexible four-carbon chain.[1][2] This structure imparts a unique reactivity profile, allowing for a range of chemical manipulations. The terminal alkynes are susceptible to a variety of reactions, including addition, coupling, and cyclization, making this compound a key precursor in the synthesis of complex organic molecules and polymers. Its ability to participate in "click chemistry" reactions further enhances its utility in bioconjugation and drug delivery applications.[3]

The sp-hybridized carbon atoms of the terminal alkynes are electron-rich, rendering them nucleophilic and prone to electrophilic addition.[4][5] Furthermore, the acidity of the terminal protons allows for the formation of acetylides, which are potent nucleophiles in their own right.[6] These fundamental reactive properties are the basis for the diverse chemical transformations discussed in this guide.

Cyclopolymerization: Crafting Novel Polymeric Architectures

A significant area of research involving this compound is its use as a monomer in cyclopolymerization reactions. This process leverages the presence of two terminal alkyne groups to form polymers containing cyclic repeating units.

Grubbs and Schrock Catalysis

Metathesis catalysts, particularly those developed by Grubbs and Schrock, have proven highly effective in the cyclopolymerization of this compound and its derivatives.[7][8] These reactions typically proceed via a regioselective α-insertion mechanism, leading to the formation of polymers containing six-membered rings.[9][10] The living nature of these polymerizations, especially with certain catalysts, allows for precise control over molecular weight and narrow polydispersity indices (PDIs).[7][8]

Table 1: Cyclopolymerization of this compound Derivatives

| Monomer | Catalyst | Solvent | Polymer Structure | Molecular Weight (Mn) | PDI | Reference |

| N-Boc-protected this compound derivative (6) | Grubbs 3rd Gen. | THF | Poly(6) with six-membered rings | Controlled | Narrow | [7] |

| 1,4-dihexyloxy-2,3-dipropargylbenzene (M1) | Ru(NCO)₂(IMesH₂)(=CH-(2-(2-PrO)C₆H₄)) (I1) | Toluene | 1,2-cyclohex-1-enylenvinylene units | - | - | [11] |

| (R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne (M2) | Mo(N-2,6-(iPr)₂C₆H₃)(CHCMe₂Ph)(OCHMe₂)₂ (I3) / quinuclidine | Toluene | 1,2-cyclohex-1-enylenvinylene units | - | - | [11] |

| Diastereomeric 4,5-diethoxycarbonyl-1,7-octadiynes | Schrock-type initiators | Toluene | Poly(this compound)s with six-membered rings | - | - | [9] |

Experimental Protocol: Living Cyclopolymerization of an N-Containing this compound Derivative[8]

Materials:

-

N-containing this compound monomer (with protecting groups)

-

Grubbs third-generation catalyst

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol (for quenching)

-

Standard Schlenk line and glassware

Procedure:

-

Monomer and Solvent Preparation: The monomer and THF are rigorously purified and degassed to remove oxygen and water.

-

Reaction Setup: A Schlenk flask is charged with the monomer under an inert atmosphere (e.g., argon). Anhydrous THF is added to dissolve the monomer.

-

Catalyst Addition: The Grubbs catalyst, dissolved in a small amount of anhydrous THF, is added to the monomer solution via syringe.

-

Polymerization: The reaction mixture is stirred at a controlled temperature. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy.

-

Quenching and Isolation: Upon completion, the polymerization is quenched by the addition of methanol. The polymer is then precipitated, isolated by filtration, and dried under vacuum.

Cycloaddition Reactions: Building Complex Ring Systems

The terminal alkynes of this compound are excellent substrates for various cycloaddition reactions, providing access to a wide array of cyclic and polycyclic structures.

[2+2+2] Cycloaddition

A notable reaction is the cobalt-catalyzed [2+2+2] cycloaddition of this compound derivatives with nitriles. This atom-economical method is highly effective for synthesizing six-membered rings, such as substituted pyridines.[3]

Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of a this compound Derivative with Various Nitriles [3]

| This compound Derivative | Nitrile | Product |

| 1-(1,7-octadiynyl)-2-methoxynaphthalene | Acetonitrile | 2-Methyl-4-(2-methoxynaphthyl)pyridine |

| 1-(1,7-octadiynyl)-2-methoxynaphthalene | Benzonitrile | 2-Phenyl-4-(2-methoxynaphthyl)pyridine |

| 1-(1,7-octadiynyl)-2-methoxynaphthalene | Propionitrile | 2-Ethyl-4-(2-methoxynaphthyl)pyridine |

Data sourced from Hapke et al., 2010 as cited in Benchchem.

Other Cycloaddition Reactions

While the [2+2+2] cycloaddition is well-documented, the terminal alkynes of this compound are also amenable to other cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction, typically catalyzed by copper(I), involves the reaction of an alkyne with an azide (B81097) to form a 1,2,3-triazole. This transformation is of particular interest in drug development for the synthesis of complex molecules and bioconjugation.[12]

Other Notable Reactions of Terminal Alkynes

Beyond cyclopolymerization and cycloadditions, the terminal alkynes of this compound can undergo a variety of other transformations.

-

Metal-Catalyzed Reactions: Palladium-catalyzed reactions, for instance, can be employed for various coupling and dimerization processes.[3]

-

Reductive Coupling and Intramolecular Cyclization: In the presence of certain molybdenum complexes and a reducing agent, this compound can undergo intramolecular cyclization to form products such as cyclohept-1-ene-3-ylidene.[13]

-

Addition Reactions: Similar to other alkynes, the terminal triple bonds of this compound can undergo addition reactions with reagents like hydrogen halides and water.[14]

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable tool in several advanced applications.

-

Drug Delivery: Its ability to form stable linkages via click chemistry is central to its use in forming hydrogels from natural polymers for drug delivery systems.[3]

-

Synthesis of Complex Molecules: The cycloaddition reactions of this compound derivatives are employed in the synthesis of complex heterocyclic systems, which are common scaffolds in medicinal chemistry.[3]

-

Advanced Materials: The cyclopolymerization of this compound leads to the formation of conjugated polymers with potential applications in electronics and photonics.[8]

Conclusion

The terminal alkynes of this compound exhibit a rich and diverse reactivity, enabling a wide range of chemical transformations. From the controlled synthesis of novel polymers through cyclopolymerization to the atom-economical construction of complex ring systems via cycloaddition, this compound stands out as a versatile and powerful building block. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this remarkable molecule in the fields of organic synthesis, polymer chemistry, and drug development. The continued exploration of the reactivity of this compound is poised to unlock new opportunities for the creation of innovative materials and therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H10 | CID 70099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 871-84-1 | Benchchem [benchchem.com]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. Ch. 7: The Reactions of Alkynes, An Introduction to Multistep Synthesis Flashcards by Sidney Rucker [brainscape.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Stereo- and regioselective cyclopolymerization of chiral 1,7-octadiynes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Stereo- and regioselective cyclopolymerization of chiral 1,7-octadiynes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Solubility of 1,7-Octadiyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,7-octadiyne, a terminal alkyne of interest in organic synthesis and materials science. Understanding its solubility is crucial for designing reaction conditions, purification protocols, and formulation strategies. This document outlines the expected solubility of this compound in various common organic solvents, details general experimental methodologies for quantitative solubility determination, and provides a visual representation of a typical experimental workflow.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High | Nonpolar solvents that have strong van der Waals interactions with the nonpolar alkyne. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Nonpolar aromatic solvents capable of interacting favorably with the hydrocarbon chain of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are weakly polar and can effectively solvate nonpolar compounds like alkynes.[3][4] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and are generally good solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones have a higher polarity than ethers but are still capable of dissolving nonpolar compounds. |

| Esters | Ethyl acetate | Moderate | Esters are more polar than ketones and may show slightly lower, but still significant, solubility for nonpolar alkynes. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols make them less ideal solvents for nonpolar hydrocarbons. Solubility is expected to decrease with increasing alcohol polarity (Methanol < Ethanol < Isopropanol). |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These highly polar solvents are generally poor choices for dissolving nonpolar compounds like this compound. |

| Water | - | Insoluble | As a highly polar, hydrogen-bonding solvent, water is immiscible with nonpolar hydrocarbons like this compound.[1][2][3][4][5] |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.[6][7][8]

This is a classic and straightforward method for determining solubility.[9][10][11][12][13]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved this compound confirms that the solution is saturated.

-

Phase Separation: The saturated solution is allowed to stand undisturbed to allow the undissolved solute to settle. A clear aliquot of the supernatant is then carefully withdrawn using a pipette, ensuring no undissolved droplets are transferred. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). The solvent is then carefully removed under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Gentle heating may be applied if necessary, ensuring the temperature is kept well below the boiling point of this compound to prevent its evaporation.

-

Quantification: The container with the non-volatile solute residue is dried to a constant weight in a desiccator and then weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

These methods are highly sensitive and require smaller amounts of material. They are particularly useful for determining the solubility of compounds that have a chromophore or can be easily separated and detected by chromatography.[14][15][16][17]

Methodology:

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Phase Separation: A clear aliquot of the saturated solution is obtained by centrifugation and/or filtration.

-

Dilution: The clear supernatant is accurately diluted with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Calibration Curve: A series of standard solutions of this compound in the same solvent with known concentrations are prepared. A calibration curve is generated by plotting the analytical signal (e.g., absorbance for UV-Vis, peak area for HPLC) against the concentration of the standards.

-

Sample Analysis: The diluted sample solution is analyzed using the same analytical method as the standards.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Given the volatile nature of this compound, gas chromatography is a highly suitable method for its quantification.

Methodology:

-

Preparation of a Saturated Solution: A saturated solution is prepared as described previously.

-

Phase Separation: A clear aliquot of the saturated solution is carefully separated.

-

Internal Standard: An internal standard (a known amount of a different, non-interfering volatile compound) is added to the saturated solution aliquot.

-

Calibration: A series of calibration standards containing known concentrations of this compound and the same concentration of the internal standard are prepared and analyzed by GC to generate a calibration curve of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound.

-

Sample Analysis: The saturated solution containing the internal standard is injected into the GC.

-

Calculation: The concentration of this compound in the saturated solution is determined from the calibration curve based on the peak area ratio.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using an analytical method like HPLC or GC.

Caption: General workflow for determining the solubility of this compound.

References

- 1. orgosolver.com [orgosolver.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scirp.org [scirp.org]

- 17. pharmaguru.co [pharmaguru.co]

Thermal Stability and Decomposition of 1,7-Octadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition profile of 1,7-octadiyne is limited. This guide synthesizes known physical properties, general principles of thermal analysis, and plausible decomposition pathways inferred from related chemical structures. The experimental protocols and decomposition data presented herein should be considered illustrative for designing future studies.

Introduction

This compound (CAS No. 871-84-1) is a linear C8 hydrocarbon featuring terminal alkyne groups. Its bifunctional nature makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. As with many high-energy functional groups, the acetylenic C-H bonds and the C≡C triple bonds can be susceptible to thermally induced reactions. Understanding the thermal stability, decomposition onset, and potential breakdown products of this compound is critical for ensuring safe handling, predicting shelf-life, and controlling reaction chemistry in high-temperature applications. This guide provides an overview of its known properties and a framework for its thermal analysis.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is crucial for designing experimental setups and for safety assessments.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ | [Thermo Fisher Scientific] |

| Molecular Weight | 106.16 g/mol | [Thermo Fisher Scientific] |

| Appearance | Light yellow liquid | [Thermo Fisher Scientific] |

| Boiling Point | 135 - 136 °C (275 - 276.8 °F) | [Sigma-Aldrich] |

| Density | 0.8 g/mL at 25 °C | [Sigma-Aldrich] |

| Flash Point | 23 °C (73.4 °F) | [Sigma-Aldrich] |

| Hazard Statements | H226 (Flammable liquid and vapor) | [Sigma-Aldrich] |

| Hazardous Decomposition | Under combustion: Carbon monoxide (CO), Carbon dioxide (CO₂) | [Thermo Fisher Scientific] |

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is typically investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing exothermic or endothermic transitions.

Table 2: Illustrative Thermal Decomposition Parameters for a Non-Conjugated Diyne

| Parameter | Symbol | Illustrative Value | Method of Determination | Significance |

| Onset Decomposition Temp. | Tonset | 150 - 200 °C | TGA/DSC | Temperature at which significant decomposition begins. Crucial for defining maximum safe process temperature. |

| Peak Decomposition Temp. | Tpeak | 200 - 250 °C | DTG (Derivative TGA) | Temperature at which the rate of mass loss is maximal. |

| Enthalpy of Decomposition | ΔHD | -100 to -200 kJ/mol | DSC | Quantifies the heat released (exothermic) or absorbed (endothermic) during decomposition. A large negative value indicates high energetic potential. |

| Activation Energy | Ea | 100 - 150 kJ/mol | TGA (Multiple Heating Rates) | The minimum energy required to initiate the decomposition reaction. Higher Ea implies greater kinetic stability. |

| Primary Decomposition Products | - | H₂, CH₄, C₂H₂, C₂H₄, Oligomers | GC-MS of Effluent Gas | Identifies the molecules formed during pyrolysis, providing insight into the decomposition mechanism. |

Experimental Protocols

To determine the parameters in Table 2, standardized experimental procedures would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis (e.g., ASTM E1640) to determine activation energy.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature is determined from the initial deviation from the baseline. The derivative of this curve (DTG) shows the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with decomposition and identify any phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Seal 2-5 mg of this compound into a high-pressure stainless steel or gold-plated crucible to contain any volatile products and prevent evaporation before decomposition. An empty, sealed crucible is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate at a low temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under any exothermic or endothermic peaks to determine the enthalpy of the transition (ΔH).

Visualizing Workflows and Pathways

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound, from sample handling to data interpretation, is depicted below.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1,7-Octadiyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 1,7-Octadiyne (CAS No. 871-84-1). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical and Physical Properties

This compound is a terminal bis-alkyne, appearing as a clear, colorless to faintly yellow liquid. Its physical and chemical properties are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures, particularly concerning its flammability and volatility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | [1][2] |

| Molecular Weight | 106.17 g/mol | [1][2] |

| Appearance | Clear colorless to faintly yellow liquid | [3] |

| Boiling Point | 135-136 °C (at 760 mmHg) | [1] |

| Density | 0.8 g/mL (at 25 °C) | [1] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.446 (lit.) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Not miscible or difficult to mix with water | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are representative protocols based on OECD and ASTM guidelines for assessing the hazards identified.

Flammability Testing (Based on ASTM D93)

Objective: To determine the flash point of a volatile material by a Pensky-Martens closed-cup tester.

Methodology:

-

A brass test cup of specified dimensions is filled with the test specimen (this compound) to a specified level.

-

The lid is placed on the cup, and the apparatus is heated at a slow, constant rate.

-

An ignition source is directed into the cup at regular intervals with simultaneous interruption of stirring.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4]

Methodology:

-

The test substance (0.5 mL of this compound) is applied to a small area (approximately 6 cm²) of the clipped skin of a healthy young adult albino rabbit.[4]

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4]

-

After exposure, the residual test substance is removed.[4]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized scale, and the mean scores are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

-

A single dose (0.1 mL) of this compound is instilled into the conjunctival sac of one eye of a healthy young adult albino rabbit. The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Lesions are scored according to a standardized scale. The reversibility of any observed effects is also assessed.

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1] Keep away from oxidizing agents.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

Caption: First aid procedures for exposure to this compound.

Spill and Leak Response

A logical workflow for responding to a spill is detailed below.

Caption: Logical workflow for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it in drains or the environment.

Conclusion

This compound is a valuable reagent in chemical synthesis but possesses significant hazards, primarily related to its flammability and irritant properties. A thorough understanding of these hazards and the strict implementation of the safety precautions outlined in this guide are essential for the protection of researchers and the laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

The Synthesis of 1,7-Octadiyne: A Technical Guide to Its Discovery and Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Octadiyne, a versatile C8 hydrocarbon featuring terminal triple bonds, serves as a crucial building block in organic synthesis, polymer science, and medicinal chemistry. Its linear structure and the reactivity of its terminal alkynes allow for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the historical and contemporary synthetic routes to this compound, with a focus on detailed experimental protocols and the underlying chemical principles. Quantitative data for key synthetic methods are summarized, and logical workflows are visualized to facilitate a comprehensive understanding of its preparation.

Introduction: Discovery and Significance

While the precise initial discovery of this compound is not prominently documented in readily accessible historical literature, its synthesis falls within the broader development of classical alkyne chemistry. The fundamental methods for constructing terminal alkynes, established in the late 19th and early 20th centuries, provide the foundational routes to this important molecule. The significance of α,ω-diynes like this compound has grown considerably with the advent of modern synthetic techniques, such as metal-catalyzed cross-coupling and polymerization reactions. Today, it is a key monomer in the synthesis of advanced polymers and a versatile synthon in the preparation of macrocycles and other complex organic structures.

Classical Synthetic Approaches

The preparation of this compound has historically relied on two principal strategies rooted in fundamental organic chemistry: the alkylation of acetylene (B1199291) and the dehydrohalogenation of saturated precursors. These methods, while traditional, remain relevant for their straightforwardness and scalability.

Synthesis via Alkylation of Acetylene

One of the most direct conceptual routes to this compound involves the formation of new carbon-carbon bonds by alkylating both ends of the acetylene molecule. This is typically achieved by reacting a suitable four-carbon dihalide with an acetylide salt.

Logical Workflow for Acetylene Alkylation:

Caption: Synthesis of this compound via double alkylation of acetylene.

Experimental Protocol: Alkylation of Sodium Acetylide with 1,4-Dichlorobutane (B89584)

This procedure involves the in-situ formation of sodium acetylide followed by a double nucleophilic substitution reaction.

-

Step 1: Preparation of Sodium Acetylide. In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet tube, approximately 500 mL of liquid ammonia (B1221849) is condensed. A catalytic amount of iron(III) nitrate (B79036) is added. Small pieces of sodium metal (2.0 eq) are cautiously added until a persistent blue color is observed, indicating the formation of solvated electrons. The blue color is then discharged by bubbling acetylene gas through the solution, signifying the formation of sodium acetylide.

-

Step 2: Alkylation. To the suspension of sodium acetylide in liquid ammonia, 1,4-dichlorobutane (1.0 eq) is added dropwise. The reaction mixture is stirred for several hours to allow for the double alkylation to proceed.

-

Step 3: Work-up. After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of water. The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Quantitative Data for Alkylation Method:

| Parameter | Value |

| Reactants | Acetylene, Sodium, 1,4-Dichlorobutane |

| Stoichiometry | ~2.2 eq Sodium Acetylide per 1 eq 1,4-Dichlorobutane |

| Solvent | Liquid Ammonia |

| Typical Yield | 40-60% |

| Purity | Requires purification by distillation |

Synthesis via Dehydrohalogenation

An alternative and widely used classical approach is the double dehydrohalogenation of a suitable eight-carbon dihaloalkane or tetrahaloalkane. This elimination reaction, typically base-induced, creates the two triple bonds.

Logical Workflow for Dehydrohalogenation:

Caption: Synthesis of this compound via double dehydrohalogenation.

Experimental Protocol: Dehydrohalogenation of 1,8-Dibromooctane

This method involves a two-step process: halogenation of a precursor followed by elimination. A common precursor is 1,7-octadiene (B165261), which can be synthesized from the dimerization of butadiene.

-

Step 1: Synthesis of 1,2,7,8-Tetrabromooctane (B14532193) (if starting from 1,7-octadiene). 1,7-octadiene (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758). The solution is cooled in an ice bath, and a solution of bromine (2.0 eq) in dichloromethane is added dropwise with stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates completion. The solvent is removed in vacuo to yield the crude tetrabromide.

-

Step 2: Double Dehydrohalogenation. The crude 1,2,7,8-tetrabromooctane is then subjected to double dehydrohalogenation. A strong base, such as potassium hydroxide (B78521) in ethanol (B145695) or sodium amide in liquid ammonia, is used. The mixture is heated under reflux for several hours.

-

Step 3: Work-up. After cooling, the reaction mixture is poured into water and extracted with a low-boiling organic solvent like pentane. The organic extracts are combined, washed with water and brine, and dried over a suitable drying agent. The solvent is carefully removed by distillation, and the resulting this compound is purified by fractional distillation.

Quantitative Data for Dehydrohalogenation Method:

| Parameter | Value |

| Starting Material | 1,8-Dibromooctane or 1,2,7,8-Tetrabromooctane |

| Base | Potassium Hydroxide or Sodium Amide |

| Solvent | Ethanol or Liquid Ammonia |

| Reaction Temperature | Reflux (Ethanol) or -33 °C (Liquid Ammonia) |

| Typical Yield | 50-70% |

| Purity | Requires purification by distillation |

Modern Synthetic Applications

In contemporary organic synthesis, this compound is a valuable monomer for polymerization reactions. Specifically, it undergoes cyclopolymerization using Grubbs' or Schrock catalysts to produce conjugated polymers with six-membered rings in their backbone. These materials are of interest for their potential applications in materials science.

Signaling Pathway for Cyclopolymerization:

Caption: Cyclopolymerization of this compound.

Conclusion

The synthesis of this compound is well-established through classical organic reactions that remain fundamental to its preparation. The alkylation of acetylene and the dehydrohalogenation of haloalkanes represent robust and accessible methods for obtaining this versatile diyne. While its initial discovery is not clearly attributed to a single report, its synthetic routes are a testament to the enduring power of fundamental organic chemistry principles. The continued utility of this compound in modern applications, particularly in polymer chemistry, ensures its ongoing importance in the fields of chemical research and materials science. This guide provides the necessary technical details for its synthesis, enabling researchers to utilize this valuable building block in their own investigations.

An In-Depth Technical Guide to the Theoretical and Computational Studies of 1,7-Octadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Octadiyne, a versatile linear diyne, serves as a fundamental building block in a variety of chemical transformations, including polymer synthesis and the construction of complex cyclic molecules. Its two terminal alkyne functionalities provide reactive sites for a range of reactions, making it a molecule of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the structural properties, reactivity, and reaction mechanisms of this compound. The content herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this and similar alkyne systems.

Molecular Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in chemical synthesis. A combination of experimental data and computational predictions provides a comprehensive profile of this molecule.

Physical and Chemical Properties

Experimental and computationally derived properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different solvent systems and under various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 106.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | Octa-1,7-diyne | --INVALID-LINK-- |

| CAS Number | 871-84-1 | --INVALID-LINK-- |

| Boiling Point | 129-130 °C | |

| Density | 0.816 g/mL | |

| Refractive Index | 1.447 |

Computed Molecular Descriptors

Computational chemistry provides valuable insights into the electronic and structural characteristics of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations.[1] The following table presents key computed descriptors for this compound.

| Descriptor | Value | Computational Method |

| XLogP3 | 2.1 | |

| Topological Polar Surface Area | 0 Ų | |

| Heavy Atom Count | 8 | |

| Rotatable Bond Count | 3 | |

| Complexity | 107 |